molecular formula C15H13ClFN5O5S B1669235 Cloransulam-methyl CAS No. 147150-35-4

Cloransulam-methyl

Cat. No.: B1669235
CAS No.: 147150-35-4
M. Wt: 429.8 g/mol
InChI Key: BIKACRYIQSLICJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Photolytic Degradation

Cloransulam-methyl undergoes rapid photolysis in aquatic environments, with a half-life of 22 minutes in water under light exposure . In soil, photolytic degradation is slower, with half-lives ranging from 30 to 70 days after correcting for metabolic processes . The primary photolytic pathway generates transformation products such as 5-hydroxy-cloransulam-methyl and cloransulam , which retain mobility in soil and water systems .

EnvironmentHalf-LifeKey Transformation ProductsSource
Water22 minutes5-hydroxy-cloransulam-methyl
Soil (surface)30–70 daysCloransulam, sulfonamide derivatives

Hydrolytic Degradation

Hydrolysis of this compound is pH-dependent, with solubility varying significantly across buffered solutions:

  • 3 ppm at pH 5

  • 184 ppm at pH 7

  • 343 mg/L at pH 9 .

While hydrolysis occurs minimally under ambient conditions, prolonged exposure to steam at elevated temperatures (140–170°C) can produce formaldehyde and hydrogen chloride .

Microbial and Environmental Degradation

In aerobic soils, this compound degrades with a half-life of 9–13 days , facilitated by microbial activity . Anaerobic aquatic systems show slower degradation (half-life ~16 days ), yielding persistent metabolites like This compound fluorethenyl . Soil microbial communities adapt by enriching pesticide-degrading bacteria, which alter nitrogen cycle enzymes (e.g., β-glucosidase and urease) .

ConditionHalf-LifeKey Microbial ProductsSource
Aerobic soil9–13 days5-hydroxy-cloransulam, CO₂
Anaerobic water16 daysThis compound fluorethenyl

Thermal Decomposition

At high temperatures (>216°C), this compound decomposes into carbon oxides (CO, CO₂) and hydrogen halides (e.g., HCl) . This process is accelerated in the presence of oxidizing agents, though specific reaction pathways remain undocumented in the literature .

Reactions with Other Chemicals

This compound reacts incompatibly with:

  • Oxidizing agents : Potential for exothermic decomposition .

  • Reducing agents : Undocumented products, but reactivity noted in safety profiles .

  • Alkaline solutions : Increased solubility and hydrolysis at pH >7 .

Structural Stability and Byproducts

The compound’s triazolopyrimidine sulfonamide backbone remains largely intact during initial degradation stages. Key byproducts include:

  • Cloransulam (via methyl group cleavage) .

  • 5-hydroxy-cloransulam-methyl (oxidative modification) .

  • Sulfonamide derivatives (from sulfur-group interactions) .

These metabolites exhibit similar mobility to the parent compound, raising concerns about groundwater contamination .

Environmental and Regulatory Considerations

The U.S. EPA mandates groundwater advisories due to this compound’s high mobility and persistence in subsurface environments . Field studies confirm rapid leaching from surface soils, particularly in regions with high rainfall or irrigation .

Scientific Research Applications

Agricultural Use

Primary Application:

  • Cloransulam-methyl is predominantly utilized in soybean fields to manage broadleaf weeds, including glyphosate-resistant species. Its ability to control such resistant weeds makes it a valuable tool in integrated weed management programs .

Application Methods:

  • It can be applied both pre-plant/pre-emergence and post-emergence, providing flexibility to farmers in timing applications based on specific crop needs and environmental conditions .

Efficacy Against Weeds

This compound has shown significant efficacy against various weed species, as illustrated in the following table:

Weed Species Control Efficacy (%) Application Timing
Giant Ragweed90Post-emergence
Common Lambsquarters85Pre-plant
Velvetleaf80Post-emergence
Morningglory75Pre-plant

Case Study:
In a study conducted by Owen and Hartzler (2017), this compound was found to effectively control giant ragweed in soybean fields where glyphosate resistance was prevalent. The study highlighted that this compound provided superior crop tolerance compared to other herbicides .

Environmental Impact

Soil Microbial Activity:
Research indicates that this compound influences soil microbial communities positively, enhancing the abundance of bacteria involved in pesticide degradation. A study reported that this herbicide activated urease activity at specific concentrations, promoting soil health .

Degradation Rates:
this compound exhibits variable degradation rates depending on environmental conditions:

  • Aerobic Soil Half-life: 9 to 13 days
  • Anaerobic Aquatic Conditions Half-life: Approximately 16 days
  • Photolysis Half-life in Water: About 22 minutes .

Toxicity and Safety

This compound is classified under toxicity category III (Caution) based on acute dermal toxicity studies. Chronic studies have established the No Observed Effect Level (NOEL) at 75 mg/kg/day, indicating a relatively low risk for non-target organisms when used according to guidelines .

Resistance Management

The use of this compound is critical in resistance management strategies due to its unique mode of action compared to glyphosate and other herbicides. Its application helps mitigate the development of herbicide-resistant weed populations, thereby sustaining agricultural productivity .

Biological Activity

Cloransulam-methyl is a sulfonylurea herbicide primarily used for controlling broadleaf weeds in soybean crops. Its biological activity encompasses various aspects, including its mechanism of action, toxicity, metabolism, and environmental impact. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of branched-chain amino acids in plants. This inhibition leads to plant growth cessation and eventual death. The compound is particularly effective against resistant weed populations, with studies indicating varying levels of resistance among different populations.

Case Study: Resistance in Brazilian Weeds

A study evaluated 30 weed populations in Brazil, identifying two populations with cross-resistance to this compound and chlorimuron-ethyl. The results showed significant resistance factors (RFs) for this compound, indicating a need for integrated weed management strategies to mitigate resistance development .

Toxicity and Safety Profile

The toxicity profile of this compound has been extensively studied through various assays. Notably, it has shown no significant mutagenic or carcinogenic effects in animal studies.

Key Findings:

  • Chronic Feeding Studies (Rats) : The No Observed Effect Level (NOEL) was established at 75 mg/kg/day, with a Lowest Observed Effect Level (LOEL) at 325 mg/kg/day, primarily based on liver enzyme activities and organ weights .
  • Carcinogenicity : No evidence of carcinogenicity was found in both rat and mouse studies, leading to the conclusion that this compound is "Not Likely" to be carcinogenic .
  • Mutagenicity : In vitro studies demonstrated no cytotoxic or mutagenic effects on cultured cells .

Metabolism and Environmental Impact

This compound undergoes biotransformation in the environment, with a reported half-life of approximately 25.6 days in aerobic aquatic systems and 16 days under anaerobic conditions. Its metabolites include cloransulam and other hydroxylated forms, which also exhibit herbicidal activity .

Environmental Studies

Research indicates that this compound can influence soil microbial communities. For instance, it has been shown to enhance the abundance of bacteria involved in pesticide degradation while inhibiting nitrification processes at certain concentrations .

Summary of Biological Activity

The following table summarizes key biological activities and effects observed with this compound:

Parameter Findings
Mechanism of Action ALS inhibitor; disrupts amino acid synthesis
Toxicity (NOEL) 75 mg/kg/day (rats); no carcinogenic effects
Mutagenicity Negative in multiple assays
Half-life (Aerobic) 25.6 days
Half-life (Anaerobic) 16 days
Soil Microbial Impact Enhances pesticide-degrading bacteria

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting cloransulam-methyl resistance in weed populations?

Resistance testing involves collecting seeds from suspected resistant weed populations (e.g., Ambrosia trifida), growing plants to the 2–4 node stage, and applying this compound at 17.5 g a.i./ha with adjuvants (Agral 90 and UAN 28%). Susceptible control populations are used for comparison. Resistance is confirmed if survival rates exceed baseline susceptibility thresholds, with cross-resistance to glyphosate assessed via dose-response assays .

Q. How does the safening effect of bentazon mitigate this compound toxicity in dry beans (Phaseolus vulgaris)?

Field trials (2008–2009) demonstrated that tank-mixing bentazon (840–1680 g a.i./ha) with this compound (17.5–35 g a.i./ha) reduced crop injury by 0–6%, increased plant height by 3 cm in black and white beans, and decreased seed moisture content by up to 4% in cranberry and kidney beans. However, yield reductions (0–18%) persisted due to residual phytotoxicity, indicating incomplete safening. Methodological controls included split-plot designs and ANOVA for statistical validation .

Q. What are the differential sensitivities among dry bean cultivars to this compound?

Studies show black and white beans exhibit higher tolerance to this compound (7% yield reduction) compared to cranberry and kidney beans (18% yield reduction). Experimental protocols involve post-emergence herbicide application at 35 g a.i./ha, with cultivar-specific assessments of shoot dry weight, seed moisture content, and yield. Differential responses are attributed to metabolic detoxification rates and ALS enzyme affinity variations .

Advanced Research Questions

Q. How can contradictory data on this compound’s impact on crop yield be reconciled across studies?

Discrepancies arise from environmental factors (e.g., soil pH, moisture), application timing, and genetic variability in crop cultivars. For instance, this compound reduced black bean yields by 29% in some trials but had no effect in others. Meta-analyses should standardize variables such as adjuvant use (e.g., UAN 28%) and evaluate genotype-by-environment interactions using mixed-effects models .

Q. What experimental designs optimize detection of multiple herbicide resistance (e.g., glyphosate and this compound) in weeds?

Sequential dose-response assays are recommended:

  • Step 1 : Screen weeds with glyphosate (840 g a.i./ha) to confirm resistance.
  • Step 2 : Apply this compound (17.5 g a.i./ha) to glyphosate-resistant populations.
  • Step 3 : Use PCR-based ALS gene sequencing to identify mutations (e.g., Pro197 substitutions) linked to this compound resistance. Cross-resistance is confirmed if survival rates exceed 20% in both assays .

Q. How does this compound’s environmental fate influence non-target plant toxicity in rotational crops?

Photolysis studies show a soil surface DT50 of 30–70 days, with residues persisting in the top 45 cm. Bioassays using sensitive indicator species (e.g., Brassica napus) reveal phytotoxic effects at 0.1 ppm. Researchers should conduct HPLC-MS/MS residue analysis and use probabilistic risk models to predict leaching potential and rotational crop safety .

Q. What molecular mechanisms underlie this compound’s selectivity in legumes versus weeds?

Selectivity is attributed to differential metabolism: legumes rapidly detoxify this compound via glutathione-S-transferase (GST) conjugation, while susceptible weeds accumulate the active form, inhibiting acetolactate synthase (ALS). In vitro assays using radiolabeled this compound and GST activity measurements in root extracts validate this hypothesis .

Q. Methodological Guidance

Q. How should researchers design multi-year field trials to assess this compound resistance evolution?

  • Sampling : Collect seeds from geographically distinct populations annually (e.g., 50–100 sites).
  • Dosing : Apply this compound at 1×, 2×, and 4× field rates (17.5–70 g a.i./ha).
  • Data Collection : Track survival rates, biomass reduction, and resistance allele frequency via qPCR.
  • Analysis : Use Cox proportional hazards models to predict resistance trajectory .

Q. What statistical approaches resolve variability in seed moisture content data post-cloransulam-methyl application?

Mixed-model ANOVA with covariates (e.g., rainfall, temperature) accounts for environmental noise. For example, cranberry beans showed 4% moisture reduction in dry conditions but no change in high humidity. Bootstrap resampling improves confidence intervals for small-sample studies .

Q. How can transcriptomic profiling elucidate this compound-induced stress responses in crops?

RNA-Seq analysis of treated vs. untreated plants identifies upregulated detoxification genes (e.g., CYP450s, GSTs). Functional validation via CRISPR knockout lines confirms gene roles in herbicide tolerance. Public databases (e.g., Phytozome) provide reference genomes for Phaseolus vulgaris .

Properties

IUPAC Name

methyl 3-chloro-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O5S/c1-3-27-15-18-10(17)7-11-19-14(20-22(11)15)28(24,25)21-12-8(13(23)26-2)5-4-6-9(12)16/h4-7,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKACRYIQSLICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H13ClFN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8034372
Record name Cloransulam-methyl
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Molecular Weight

429.8 g/mol
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Physical Description

Off-white solid with a slight odor of mint; [HSDB]
Record name Cloransulam-methyl
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Solubility

In water, 3 ppm (pH 5),184 ppm (pH 7) at 25 °C, In water (25 °C) = 3430 mg/L (pH 9), Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14
Record name CLORANSULAM-METHYL
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Density

1.538 at 20 °C
Record name CLORANSULAM-METHYL
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Vapor Pressure

3.0X10-16 mm Hg (4.0X10-11 mPa) at 25 °C
Record name CLORANSULAM-METHYL
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Color/Form

Off-white powder

CAS No.

147150-35-4
Record name Cloransulam-methyl
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Record name Cloransulam-methyl [ISO]
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Record name Cloransulam-methyl
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Record name Benzoic acid, 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]-, methyl ester
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Record name CLORANSULAM-METHYL
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Melting Point

216-218 °C
Record name CLORANSULAM-METHYL
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The same product was obtained in a similar fashion using the N-(2-chloro-6-methoxycarbonylphenyl)-S,S-tetramethylenesulfilimine product mixture of Example 4 as the catalyst. A 9 mL portion of that product was diluted with 75 mL of dichloromethane, the solution was cooled to 10° C., and 9.3 g (50 mmol) of methyl 3-chloroanthranilate and then 4.8 g (60 mmol) of pyridine were added with cooling and stirring. 2-Chlorosulfonyl-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine (15.5 g of 91 percent pure, 50 mmol) was added with cooling to 0-2° C. The reaction was complete in 6 hours and a 90 percent yield of 98 percent purity title compound was obtained on recovery.
[Compound]
Name
N-(2-chloro-6-methoxycarbonylphenyl)-S,S-tetramethylenesulfilimine
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9.3 g
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4.8 g
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15.5 g
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75 mL
Type
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Yield
90%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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